molecular formula C8H10N2O2 B588144 Ethyl 6-methylpyrimidine-4-carboxylate CAS No. 148149-29-5

Ethyl 6-methylpyrimidine-4-carboxylate

Cat. No. B588144
M. Wt: 166.18
InChI Key: FFSANUFJFMEFFK-UHFFFAOYSA-N
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Description

Ethyl 6-methylpyrimidine-4-carboxylate is a chemical compound . It is a pyrimidine-based compound that has been the subject of increasing research.


Molecular Structure Analysis

The molecular structure of Ethyl 6-methylpyrimidine-4-carboxylate is characterized by a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . The molecular formula is C8H10N2O2 .


Physical And Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts . The molecular weight of Ethyl 6-methylpyrimidine-4-carboxylate is 166.17700 .

Scientific Research Applications

  • Antimicrobial Activity Ethyl 6-methylpyrimidine-4-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activity. For example, the synthesis of pyrimidine glycosides demonstrated potential antimicrobial properties. These compounds were tested and showed promise in this area (El‐Sayed et al., 2008).

  • Pharmaceutical Research In pharmaceutical research, derivatives of ethyl 6-methylpyrimidine-4-carboxylate have been explored for their potential as HIV-1 protease inhibitors. This research includes the synthesis of novel compounds and their structural characterization using various spectroscopic techniques (Pekparlak et al., 2020).

  • Synthesis of Functionalized Compounds The compound has been used in the synthesis of highly functionalized tetrahydropyridines. This process involves [4 + 2] annulation and has led to the development of compounds with complete regioselectivity (Zhu et al., 2003).

  • Cytotoxic Activity Studies Studies on the cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives have been conducted. These studies involve the synthesis of derivatives from ethyl 6-methylpyrimidine-4-carboxylate and their evaluation against various cancer cell lines (Stolarczyk et al., 2018).

  • Development of Antiplasmin Drugs The compound has been involved in the synthesis of aza analogs of 4-aminomethylbenzoic acid as part of research for new antiplasmin drugs. This research represents a significant step in medicinal chemistry (Isoda et al., 1980).

  • Amplifiers of Phleomycin Ethyl 6-methylpyrimidine-4-carboxylate derivatives have been studied for their ability to act as amplifiers of phleomycin, particularly against Escherichia coli. This is an important area of research in the field of microbiology (Brown & Cowden, 1982).

  • Behavior in Aqueous Solutions The behavior of derivatives like 4-amino-5-carboxy-2-methylpyrimidine in aqueous solution has been compared with ethyl 6-methylpyrimidine-4-carboxylate. This includes studies on equilibrium constants and the existence of these compounds in zwitterion form in water (Hirai, 1966).

Future Directions

Pyrimidine derivatives, including Ethyl 6-methylpyrimidine-4-carboxylate, continue to be an area of active research due to their diverse applications in medicinal chemistry and material science .

properties

IUPAC Name

ethyl 6-methylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-6(2)9-5-10-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSANUFJFMEFFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60665295
Record name Ethyl 6-methylpyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methylpyrimidine-4-carboxylate

CAS RN

148149-29-5
Record name Ethyl 6-methylpyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
OO Stepaniuk, TV Rudenko, BV Vashchenko… - Tetrahedron, 2019 - Elsevier
Two protocols for synthesis of series of low-molecular-weight di- and tri-substituted pyrimidines bearing a functional group at the 4th position, which rely on a base-mediated …
Number of citations: 10 www.sciencedirect.com

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